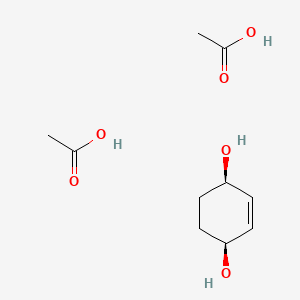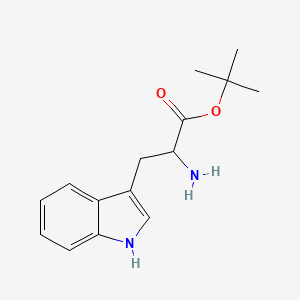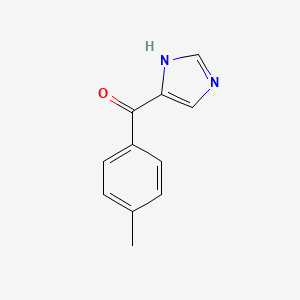
1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-propanone
Vue d'ensemble
Description
“1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-propanone” is also known as Ethanone, 1-(3,4-dimethoxyphenyl)-, Acetophenone, 3’,4’-dimethoxy-, Acetoveratrone, 3,4-Dimethoxyphenyl methyl ketone, 3’,4’-Dimethoxyacetophenone, 3,4-Dimethoxyacetophenone, 4’-Hydroxy-3’-methoxyacetophenone, methyl ether, 1-(3,4-Dimethoxyphenyl)ethanone, and 1-(3,4-dimethoxyphenyl)ethan-1-one . It has a molecular formula of C10H12O3 .
Synthesis Analysis
A new chalcone, 1-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop‑2-en-1-one, was synthesized and characterized by spectroscopy (IR, 1 H, 13 C NMR, LC-MS) and single crystal X-ray diffraction method .Molecular Structure Analysis
The molecular and crystal structures of 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione were determined by a single-crystal X-ray diffraction, 1 H NMR, and FT-IR spectroscopy .Chemical Reactions Analysis
The complete reaction comprises seven steps (five steps not including LiP as a catalyst), which include radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .Mécanisme D'action
Bevantolol, a beta-1 adrenoceptor antagonist, has been shown to be as effective as other beta blockers for the treatment of angina pectoris and hypertension. Its mechanism of action involves both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-hydroxypropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,12H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZMZBVNKYYIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester](/img/structure/B3284532.png)
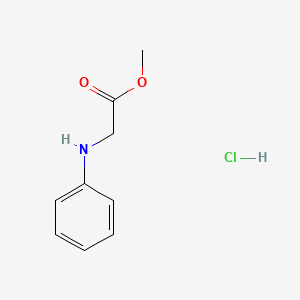
![Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B3284543.png)
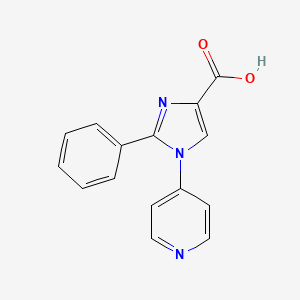

![[1,1-Biphenyl]-2,6-diol,2-bromo-](/img/structure/B3284560.png)

